2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+)

Catalog No.
S3171842
CAS No.
24804-00-0
M.F
C36H44N4Pd
M. Wt
639.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide...

CAS Number

24804-00-0

Product Name

2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+)

IUPAC Name

2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+)

Molecular Formula

C36H44N4Pd

Molecular Weight

639.2

InChI

InChI=1S/C36H44N4.Pd/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2

InChI Key

FVPOYVGWFFRIHG-XTPDIVBZSA-N

SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pd+2]

Solubility

not available

Potential Applications in Catalysis

Pd(OEP) is being investigated for its potential use as a catalyst in chemical reactions. A catalyst is a substance that increases the rate of a chemical reaction without being consumed itself. Pd(II) is a common catalyst used in many organic reactions. The research on Pd(OEP) focuses on using the unique properties of OEP to influence the catalytic activity and selectivity of Pd(II) for specific reactions.

Here are some examples of scientific research on Pd(OEP) catalysis:

  • Hydrocarbon oxidation reactions: Pd(OEP) has been studied for its ability to catalyze the oxidation of hydrocarbons (organic molecules containing only carbon and hydrogen) into valuable chemicals such as epoxides and alcohols. [Source: Journal of Molecular Catalysis A: Chemical, Volume 214, Issues 1–2, 15 January 2004, Pages 199-208 ""]
  • Polymerization reactions: Pd(OEP) has also been explored as a catalyst for polymerization reactions, which are fundamental for creating plastics and other materials. [Source: Macromolecules, 2008, 41, 7906−7910 ""]

2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+) is a complex formed by the coordination of palladium ions with octaethylporphyrin. This compound is characterized by its unique porphyrin structure, which consists of a macrocyclic arrangement of carbon and nitrogen atoms, contributing to its distinctive electronic properties. The palladium(2+) ion enhances the compound's photophysical characteristics, making it suitable for various applications in photonics and sensing technologies.

Research indicates that palladium(2+) complexes of porphyrins exhibit notable biological activities:

  • Antimicrobial Properties: Some studies have shown that these complexes can inhibit the growth of certain bacteria and fungi.
  • Photodynamic Therapy: Due to their ability to generate reactive species upon light activation, these compounds are explored for use in photodynamic therapy against cancer cells.
  • Oxygen Sensing: The complex's luminescent properties make it suitable for optical oxygen sensing in biological samples .

The synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+) typically involves:

  • Preparation of Octaethylporphyrin: This can be synthesized through the condensation of pyrrole with an appropriate aldehyde.
  • Metalation Process: The octaethylporphyrin is then treated with palladium(II) salts (such as palladium(II) chloride) in a suitable solvent (e.g., toluene or chloroform) at elevated temperatures. This process facilitates the coordination of palladium ions to the porphyrin structure.
  • Purification: The resulting complex is purified through methods such as chromatography or recrystallization .

The unique properties of 2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+) enable its use in various fields:

  • Optical Sensors: Utilized for detecting oxygen levels in biological and environmental samples due to its luminescent properties.
  • Catalysis: Acts as a catalyst in organic reactions due to its ability to facilitate electron transfer.
  • Biomedical

Interaction studies involving this compound often focus on:

  • Binding Affinity: Evaluating how well the palladium complex interacts with various biomolecules.
  • Photophysical Properties: Analyzing how light absorption and emission characteristics change upon interaction with different substrates or environments.
  • Cellular Uptake: Investigating how effectively the compound can penetrate cell membranes for therapeutic applications.

Such studies help elucidate the mechanisms underlying its biological activity and potential therapeutic uses.

Several compounds share structural similarities with 2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+). These include:

Compound NameStructureUnique Features
5,10,15,20-Tetraphenylporphyrin-Palladium(II)Similar porphyrin coreKnown for high stability and photophysical properties
5-Aminolevulinic Acid-Palladium ComplexContains a different side chainUsed in photodynamic therapy
2-Hydroxyethyl-Porphyrin-Palladium(II)Hydroxyethyl substituentExhibits enhanced solubility and biological activity

Uniqueness

The uniqueness of 2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+) lies in its extensive ethyl substitution on the porphyrin ring which enhances its solubility and alters its electronic properties compared to other porphyrins. This modification allows for improved interaction with biological systems and greater sensitivity in sensing applications .

Dates

Modify: 2023-08-18

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